Fibronectin Receptor Peptide (124-131)
Description
Overview of Integrins as Cellular Adhesion Receptors and Signal Transducers
Integrins are a large family of heterodimeric transmembrane receptors, composed of non-covalently associated α and β subunits. nih.govnih.gov In mammals, 18 α and 8 β subunits have been identified, which can combine to form at least 24 distinct integrin receptors. nih.govwikipedia.org These receptors are crucial for mediating cell-to-cell and cell-to-extracellular matrix (ECM) interactions. biologists.comfrontiersin.org The extracellular domains of integrins bind to various ligands, including proteins of the extracellular matrix like fibronectin, collagen, and laminin (B1169045). biologists.comnih.gov
Beyond their role as simple adhesion molecules, integrins are sophisticated signal transducers. They relay information in a bidirectional manner across the cell membrane. "Outside-in" signaling is initiated by ligand binding to the integrin's extracellular domain, which triggers conformational changes and activates intracellular signaling pathways. frontiersin.org This can influence a wide range of cellular processes, including proliferation, survival, differentiation, and migration. frontiersin.org Conversely, "inside-out" signaling involves intracellular signals that alter the affinity of the integrin for its extracellular ligands, allowing for dynamic regulation of cell adhesion. mdpi.com This dual function makes integrins essential for tissue integrity, immune responses, wound healing, and embryonic development. nih.gov
The Ubiquitous Nature and Functional Promiscuity of the Integrin Beta 1 Subunit
The integrin beta 1 (β1) subunit, also known as CD29, is one of the most widely expressed integrin subunits in various tissues. wikipedia.orgahajournals.org Its broad distribution underscores its fundamental role in cellular biology. The ITGB1 gene in humans encodes this protein. wikipedia.org The β1 subunit is known for its "promiscuity," as it can form heterodimers with at least 12 different α subunits. nih.govahajournals.org This versatility allows β1-containing integrins to bind to a wide array of extracellular matrix ligands, including fibronectin, various types of collagen, and laminin. biologists.comahajournals.org
This functional diversity means that integrin β1 is involved in a vast number of biological processes. For example, the α5β1 integrin is a major receptor for fibronectin and is critical for the assembly of the fibronectin matrix. nih.gov The α2β1 integrin functions as a receptor for both laminin and collagen. biologists.com The α4β1 integrin can bind to both fibronectin and the cell-surface molecule VCAM-1. biologists.com Due to its involvement in so many fundamental cellular activities, the complete absence of the integrin β1 subunit is embryonic lethal in mice, highlighting its critical importance in development. ahajournals.org
Identification and Significance of the Integrin Beta 1 Subunit Peptide (124-131) (DLYYLMDL) in Research Contexts
Scientific literature extensively details the roles of various domains and peptide sequences within the integrin β1 subunit that are crucial for ligand binding and signaling. The most well-characterized of these is the recognition of the Arginine-Glycine-Aspartic acid (RGD) sequence found in ligands like fibronectin. nih.gov Additionally, other specific peptide sequences from the β1 subunit have been studied for their roles in mediating particular interactions. For instance, a signal peptide corresponding to the first 20 amino acids of the N-terminal domain has been identified as the minimal region that binds to amyloid-beta oligomers. mdpi.com
Contextualizing Peptide (124-131) within the Extracellular Domain of Integrin Beta 1
The integrin β1 subunit is a type I transmembrane protein, meaning it has a single-pass transmembrane domain with a large extracellular portion and a shorter cytoplasmic tail. drugbank.com The extracellular domain is responsible for interacting with ligands and with the associated α subunit. It is structurally complex, containing several distinct domains.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72N8O15S/c1-25(2)18-34(52-42(64)32(50)23-40(60)61)45(67)54-37(22-29-10-14-31(59)15-11-29)47(69)55-36(21-28-8-12-30(58)13-9-28)46(68)53-35(19-26(3)4)44(66)51-33(16-17-73-7)43(65)56-38(24-41(62)63)48(70)57-39(49(71)72)20-27(5)6/h8-15,25-27,32-39,58-59H,16-24,50H2,1-7H3,(H,51,66)(H,52,64)(H,53,68)(H,54,67)(H,55,69)(H,56,65)(H,57,70)(H,60,61)(H,62,63)(H,71,72)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIKONOIBPLGKP-FDISYFBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72N8O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Conformational Dynamics of Integrin Beta 1
Heterodimeric Structure of Integrin Alpha-Beta Complexes Involving Beta 1
Integrins are obligate heterodimers, composed of non-covalently associated α and β subunits. The integrin β1 subunit is notable for its promiscuity, as it can pair with at least twelve different α subunits to form a diverse array of receptors with distinct ligand specificities and cellular functions. Each αβ heterodimer consists of a large extracellular domain, a single-pass transmembrane helix for each subunit, and short cytoplasmic tails that link the receptor to the actin cytoskeleton and intracellular signaling pathways.
Table 1: Examples of Integrin Alpha-Beta Complexes Involving the Beta 1 Subunit
| Integrin Heterodimer | Major Ligands | Key Functions |
|---|---|---|
| α1β1 | Collagens, Laminins | Cell adhesion to basement membranes |
| α2β1 | Collagens, Laminins | Platelet adhesion and aggregation, morphogenesis |
| α3β1 | Laminins, Fibronectin, Collagen | Cell migration, tissue organization |
| α4β1 | Fibronectin, VCAM-1 | Leukocyte trafficking, hematopoiesis |
| α5β1 | Fibronectin | Cell migration, matrix assembly |
| α6β1 | Laminins | Cell adhesion to basement membranes, cell migration |
Conformational States of Integrin Beta 1 (Bent-Inactive, Open-Active)
Integrin β1-containing heterodimers can exist in at least three major global conformational states, which correlate with their ligand-binding affinity:
Bent-Inactive State: In its inactive, low-affinity state, the integrin ectodomain adopts a compact, bent conformation. The headpiece is folded back towards the cell membrane, which is thought to occlude the ligand-binding site and maintain a low affinity for extracellular ligands.
Extended-Closed State: Upon initial activation signals, the integrin can undergo a "switchblade-like" extension, where the headpiece moves away from the cell membrane. In this intermediate state, the headpiece is still in a "closed" conformation with low ligand affinity.
Extended-Open State: The fully active, high-affinity state is characterized by an extended conformation coupled with significant rearrangements within the headpiece. A key event in this transition is the "swing-out" of the hybrid domain relative to the β-I domain. This movement triggers allosteric changes in the β-I domain, leading to an "open" conformation with high affinity for its ligands.
The transition between these states is a dynamic equilibrium that can be shifted by intracellular signals ("inside-out" activation) or by ligand binding itself ("outside-in" signaling).
Role of the (124-131) Region in Integrin Conformational Changes and Activation
The amino acid region 124-131 of the integrin β1 subunit is located within the β-I domain, a region of paramount importance for ligand binding and the regulation of integrin affinity. While the term "Fibronectin Receptor Peptide (124-131)" is not a formally recognized designation in the literature, mutagenesis studies have identified specific residues within and immediately adjacent to this sequence as being critical for ligand interactions.
Specifically, research has highlighted the importance of Asp-130 and Ser-132 for ligand binding. nih.gov These residues are situated within loops of the β-I domain that directly contribute to the formation of the ligand-binding pocket. The oxygenated side chains of these and other nearby residues are thought to be involved in coordinating with the ligand and the essential divalent cations at the MIDAS. nih.gov
The activation of the integrin β1 subunit involves significant conformational rearrangements of the loops within the β-I domain. nih.gov The transition from the closed, low-affinity state to the open, high-affinity state is driven by the downward movement of the C-terminal α7-helix of the β-I domain. This movement is allosterically coupled to the remodeling of the ligand-binding site, including the loops containing the 124-131 region. nih.govnih.gov Therefore, the 124-131 region is not an independent actor but rather an integral part of the intricate machinery of the β-I domain that undergoes conformational changes to modulate ligand affinity.
In essence, the 124-131 region contributes to the structural integrity of the ligand-binding interface. Its constituent amino acids are likely involved in maintaining the precise three-dimensional structure required for the recognition and binding of ligands like fibronectin. Any alterations in this region could disrupt the delicate balance of conformational states, thereby impairing the ability of the integrin to switch to its high-affinity state and effectively bind to the extracellular matrix. The mapping of epitopes for function-blocking antibodies to the N-terminal 200 amino acids of the β1 subunit further underscores the accessibility and functional importance of this broader region in ligand binding. nih.govnih.gov
Table 2: Key Residues in or near the 124-131 Region of Integrin Beta 1 and Their Implied Function
| Residue | Position | Implied Function in Ligand Binding |
|---|---|---|
| Aspartic Acid (D) | 130 | Critical for ligand binding; likely involved in cation coordination at the MIDAS. nih.gov |
| Serine (S) | 132 | Critical for ligand binding; contributes to the ligand-binding interface. nih.gov |
Ligand Recognition and Binding Specificity of Integrin Beta 1 Complexes, with Emphasis on Fibronectin
General Principles of Integrin-Ligand Interactions
Integrins are a family of transmembrane receptors that facilitate cell-cell and cell-extracellular matrix (ECM) adhesion. wikipedia.org These heterodimeric proteins are composed of α and β subunits, and in humans, at least 18 α and 8 β subtypes are known to form 24 different binding pairs. nus.edu.sg This combination of subunits determines the ligand specificity of the receptor. nus.edu.sg Integrins function as transmembrane linkers, connecting the ECM to the intracellular cytoskeleton, which is crucial for cells to grip the matrix. nih.gov
The interaction between integrins and their ligands is a complex process that underpins numerous physiological events. researchgate.net These interactions are characterized by several key principles:
Ligand Diversity : Integrins can bind to a wide array of ligands, including major ECM components like fibronectin, laminin (B1169045), collagen, and vitronectin. wikipedia.orgnus.edu.sg Conversely, a single ligand can often be recognized by multiple integrins. nih.govbiologists.com For example, at least eight different integrins can bind to fibronectin. nih.gov
Recognition Motifs : Many integrin-ligand interactions are mediated by short, specific amino acid sequences within the ligand. nih.gov The most common of these is the Arginine-Glycine-Aspartic acid (RGD) motif, which is recognized by about a third of all integrins, including α5β1. nus.edu.sgpnas.org Other recognition sequences include LDV (Leu-Asp-Val) and GFOGER (Gly-Phe-Hyp-Gly-Glu-Arg). nus.edu.sgnih.gov
Subunit Contribution : Both the α and β subunits contribute to ligand binding, forming a binding site at their interface. nih.gov The α subunit, particularly the αI domain when present, is a primary determinant of ligand specificity. nus.edu.sg The β subunit is also directly involved in coordinating the ligand. wikipedia.orgnih.gov
Activation States : Integrins exist in different conformational states, which correspond to different affinities for their ligands. frontiersin.org Bidirectional signaling across the cell membrane, known as "inside-out" and "outside-in" signaling, regulates the integrin's activation state and its binding affinity. frontiersin.orgnih.gov Inside-out signaling, for instance, can be triggered by intracellular proteins to activate integrins, enhancing their ability to bind ligands. nih.govfrontiersin.org
Integrins can be broadly grouped into four categories based on their ligand specificity: RGD receptors, laminin receptors, leukocyte-specific receptors, and collagen receptors. nus.edu.sg The β1 and β3 classes are predominantly involved in cell-matrix adhesion, while the β2 class mediates cell-cell interactions. biologists.com
Specificity of Alpha5Beta1 Integrin for Fibronectin and its Recognition Motifs (e.g., RGD, Synergy Site)
The integrin α5β1 is a primary receptor for the ECM glycoprotein (B1211001) fibronectin. elifesciences.orgahajournals.org This interaction is crucial for processes such as cell adhesion, migration, and the assembly of the fibronectin matrix itself. researchgate.netahajournals.org The high-affinity and specific binding of α5β1 to fibronectin is not mediated by a single site but requires the cooperative engagement of at least two distinct sites on fibronectin: the RGD sequence and a "synergy site". merckmillipore.comnih.gov
The RGD motif , located in the 10th type III repeat of fibronectin (Fn10), is the principal recognition site. pnas.orgnih.gov The aspartic acid residue of the RGD sequence coordinates with a divalent cation bound in the β1-subunit's I-like domain, while the arginine residue fits into a cleft in the α5-subunit's β-propeller domain. nih.gov
The synergy site , with a core sequence of PHSRN, is located in the adjacent 9th type III repeat (Fn9). researchgate.netelifesciences.org While the RGD motif is essential, it alone does not confer the high-affinity binding characteristic of the α5β1-fibronectin interaction. nih.gov The synergy site is also required for maximal binding and is thought to interact with the α5-subunit. merckmillipore.comnih.govtandfonline.com Research suggests that the synergy site does not significantly contribute to the initial binding event (on-rate) but is crucial for reinforcing the bond, particularly when it is subjected to mechanical force. elifesciences.org It provides mechanical strength to the bond, while the RGD domain serves primarily to activate and align the receptor-ligand interface. nih.gov
Different activation states of α5β1 show distinct interactions with these two sites. nih.gov Studies using activating monoclonal antibodies to induce low- and high-activity states of α5β1 demonstrated that while both states require the RGD sequence, the lower-activated state is more dependent on the synergy site for mechanical coupling. nih.gov The high-activated state retains some binding activity even when the synergy site is mutated. nih.gov This indicates that the synergy site's role is to strengthen the adhesion mediated by α5β1. elifesciences.org
| Recognition Motif | Location on Fibronectin | Primary Role in α5β1 Binding |
| RGD (Arg-Gly-Asp) | 10th Type III Repeat (Fn10) | Essential for initial recognition, activation, and alignment of the integrin-ligand interface. nih.gov |
| Synergy Site (PHSRN) | 9th Type III Repeat (Fn9) | Enhances binding affinity and provides mechanical strength to the bond; reinforces adhesion under force. elifesciences.orgmerckmillipore.comnih.gov |
Direct Evidence of Peptide (124-131) Involvement in Fibronectin-Integrin Beta 1 Interactions
Direct interaction between fibronectin and the integrin β1 subunit involves a highly conserved region that includes a metal ion-binding site. A peptide sequence from the homologous β3 subunit, spanning residues 118-131, has been shown to be a critical component of this interaction. imrpress.com This region is strongly conserved across all β subunits, including β1, and contains a DxSxS motif, which is a known cation binding motif. imrpress.com
A synthetic peptide corresponding to β3 residues 118-131 was found to directly bind divalent cations such as Mn²⁺, Mg²⁺, and Ca²⁺ with a 1:1 stoichiometry. imrpress.com Crucially, this same peptide was also shown to bind RGD-containing peptides. imrpress.com This provides direct evidence that this specific region of the β subunit is a key interface for ligand interaction, potentially acting as a coordination site where the cation and the aspartic acid residue of the ligand's RGD motif converge. nih.govimrpress.com
Influence of Divalent Cations on Integrin-Ligand Binding
The binding of all integrins to their ligands is strictly dependent on the presence of extracellular divalent cations. nih.govnih.gov These cations are not merely passive cofactors; they actively regulate the affinity and specificity of the integrin-ligand bond. nih.govresearchgate.net The removal of divalent cations with a chelating agent like EDTA completely inhibits integrin-ligand binding. nih.govresearchgate.net
In the context of the α5β1-fibronectin interaction, different divalent cations have distinct and complex effects: nih.gov
Manganese (Mn²⁺) : Generally acts as a potent activator of integrins, including α5β1. researchgate.netnih.gov It promotes a high-affinity state of the receptor, leading to high levels of fibronectin binding. nih.gov
Magnesium (Mg²⁺) : This is considered the primary physiological cation that supports ligand binding. researchgate.net For α5β1, Mg²⁺ alone promotes low to moderate levels of fibronectin binding. nih.gov
Calcium (Ca²⁺) : The role of calcium is more complex and often inhibitory at physiological concentrations (e.g., ~1 mM). nih.govnih.gov Ca²⁺ by itself fails to support α5β1 binding to fibronectin. nih.gov It strongly inhibits Mn²⁺-supported binding in a noncompetitive manner, suggesting it binds to a different site. nih.gov However, it acts as a direct competitive inhibitor of Mg²⁺-supported binding. Paradoxically, low concentrations of Ca²⁺ can enhance the apparent affinity of Mg²⁺ for its binding site, suggesting the existence of a separate, high-affinity Ca²⁺-binding site that can synergize with Mg²⁺. nih.gov
These differential effects imply that distinct classes of cation-binding sites exist within the α5β1 integrin. nih.gov The interplay between the concentrations of these cations is a key physiological mechanism for regulating cell adhesion. In body fluids, the presence of both Ca²⁺ and Mg²⁺ typically maintains most integrins in a resting, low-affinity state. nih.gov
| Divalent Cation | Effect on α5β1-Fibronectin Binding | Mechanism of Action |
| Manganese (Mn²⁺) | Strong promotion of binding | Induces a high-affinity integrin conformation. nih.gov |
| Magnesium (Mg²⁺) | Supports low to moderate levels of binding | The primary physiological cation for supporting binding. nih.gov |
| Calcium (Ca²⁺) | Generally inhibitory at physiological concentrations | Fails to support binding alone; noncompetitively inhibits Mn²⁺-supported binding and competitively inhibits Mg²⁺-supported binding. Can be synergistic with Mg²⁺ at low concentrations. nih.gov |
Modulation of Cellular Adhesion and Migration by Integrin Beta 1 Interactions
Mechanisms of Integrin-Mediated Cell Adhesion to Extracellular Matrix Components
Cell adhesion to the ECM is a complex process initiated by the binding of integrin receptors to specific ligands, such as fibronectin. imrpress.com Integrins, including the α5β1 heterodimer, are cell surface receptors that connect the extracellular environment to the internal actin cytoskeleton, transmitting signals bidirectionally across the cell membrane. karger.comrupress.org
The primary recognition site on fibronectin for many integrins is the tri-peptide sequence Arg-Gly-Asp (RGD). imrpress.commdpi.com However, the specificity and strength of this interaction are often enhanced by synergy sites on fibronectin. For the α5β1 integrin, a key synergy site is the PHSRN sequence located in the 9th type III domain of fibronectin. imrpress.comscirp.org The interaction is not merely a simple lock-and-key mechanism; it involves conformational changes in the integrin receptor upon ligand binding. nih.gov The binding of fibronectin to the α5β1 integrin initiates a cascade of events, starting with the clustering of integrin receptors. molbiolcell.org This clustering is a critical step that strengthens the cell's attachment to the ECM and initiates downstream signaling pathways. unc.edu The peptide corresponding to residues 124-131 of the integrin beta 1 subunit is located within the βI domain, a region that undergoes significant conformational shifts during the transition of the integrin to its active, ligand-binding state. nih.govnih.gov By mimicking a part of the receptor, synthetic peptides like Fibronectin Receptor Peptide (124-131) can interfere with these natural interactions, highlighting the importance of this specific region in the adhesion process. nih.gov
Table 1: Key Molecules in Integrin-Mediated Adhesion
| Molecule | Type | Primary Role in Adhesion |
|---|---|---|
| Integrin α5β1 | Cell Surface Receptor | Binds to fibronectin, mediating cell-matrix attachment. imrpress.comnih.gov |
| Fibronectin | ECM Glycoprotein (B1211001) | Provides binding sites (e.g., RGD) for integrins. imrpress.comjci.org |
| RGD Sequence | Peptide Motif | Primary cell recognition site on fibronectin. imrpress.commdpi.com |
| PHSRN Sequence | Peptide Motif | Synergy site on fibronectin that enhances α5β1 binding. imrpress.comscirp.org |
| Peptide (124-131) | Synthetic Peptide | Corresponds to a region on the Integrin β1 subunit, potentially involved in ligand/receptor interaction sites. nih.gov |
Regulation of Cell Spreading and Motility by Integrin Beta 1 Signaling
Following initial adhesion, cells typically spread out and can migrate across the ECM. This dynamic process is tightly regulated by signaling pathways initiated by Integrin Beta 1. karger.comnih.gov The binding of fibronectin to α5β1 integrin does not just anchor the cell; it triggers a cascade of intracellular signals that influence cell shape and movement. jci.orgnih.gov This "outside-in" signaling is crucial for cell spreading and motility. scirp.org
Upon ligand binding and clustering, integrins recruit a variety of signaling proteins to the cell membrane. nih.gov While the simple occupancy and clustering of integrin receptors by RGD-containing peptides can promote the formation of focal adhesions, this alone is not always sufficient to trigger subsequent cellular responses like enhanced growth. biologists.com The polymerization of fibronectin into a matrix, a process regulated by integrins, appears to be a key step in activating certain cellular functions. molbiolcell.orgbiologists.com
The signaling pathways activated by Integrin Beta 1 are complex and involve numerous molecules that ultimately modulate the cell's cytoskeleton. karger.com This regulation is essential for the coordinated protrusion, attachment, and retraction cycles that define cell migration. jci.org Synthetic peptides that interfere with specific integrin-ligand interactions can be used to probe these regulatory mechanisms. For instance, interfering with the fibronectin-α5β1 interaction can inhibit cell migration, demonstrating the central role of this specific receptor in cell motility. nih.gov
Table 2: Research Findings on Integrin Beta 1 and Cell Motility
| Finding | Experimental System | Implication | Citation |
|---|---|---|---|
| Inhibition of fibronectin function by a synthetic peptide disrupts gastrulation and neural crest cell migration. | Amphibian and Avian Embryos | Demonstrates the critical role of fibronectin-receptor interactions in developmental cell migration. | nih.gov |
| Fibronectin matrix assembly, beyond just receptor binding, positively regulates cell growth. | Fibronectin-null Mouse Embryonic Cells | Shows that integrin-mediated signaling for some functions requires the formation of a larger ECM structure. | biologists.com |
Contributions of Peptide (124-131) to Cell Migration Dynamics, as observed in Model Systems (e.g., Gastrulation Arrest in Rana pipiens)
The functional importance of the 124-131 region of the Integrin Beta 1 subunit has been demonstrated in dramatic fashion in developmental biology model systems. nih.gov Gastrulation is a critical phase in early embryonic development characterized by extensive and coordinated cell migrations that establish the fundamental body plan. nih.gov This process is known to be highly dependent on the dynamic interaction between cells and the fibronectin-rich extracellular matrix.
In a key study using the leopard frog, Rana pipiens, researchers investigated the effects of microinjecting synthetic peptides into mid-blastulae. nih.gov One of the peptides tested was the Fibronectin Receptor Peptide (124-131), with the sequence DLYYLMDL, which corresponds to a region of the β1 subunit of integrins like α5β1. nih.gov The microinjection of this specific peptide was found to significantly inhibit gastrulation, effectively arresting this vital migratory process. nih.gov
This result provides strong evidence that the 124-131 sequence represents a crucial site for the interaction between the fibronectin receptor and its ligand, fibronectin. nih.gov By competing with the endogenous receptor region, the synthetic peptide likely disrupts the normal cell-matrix adhesion and signaling required for the cell movements of gastrulation. nih.gov This experimental approach, using a targeted peptide to induce a specific functional deficit, highlights the peptide's utility as a probe for dissecting complex biological processes and confirms the critical role of this specific receptor domain in large-scale cell migration. nih.govnih.gov
Role of Integrin Beta 1 in Cytoskeletal Reorganization and Focal Adhesion Formation
The link between the extracellular matrix and the intracellular actin cytoskeleton is physically manifested at sites called focal adhesions. unc.edu These complex structures are composed of clustered integrins and a multitude of associated proteins that anchor actin filaments to the cell membrane. unc.eduunc.edu The formation and maturation of focal adhesions are directed by Integrin Beta 1 signaling. karger.com
When Integrin Beta 1 binds to ECM components like fibronectin, it initiates the recruitment of structural and signaling proteins such as talin and vinculin to its cytoplasmic tail. unc.edu This recruitment is a foundational step in the assembly of focal adhesions. unc.edu The process is density-dependent; a certain spacing of ECM ligands is required to trigger the formation of robust focal adhesions. unc.edu For instance, high densities of the RGD peptide are needed to induce the formation of focal adhesions in fibroblasts. unc.edu
Integrin Beta 1 signaling also activates Rho family GTPases, including Rac and Rho, which are master regulators of the actin cytoskeleton. nih.govunc.edu Activation of these molecules leads to profound cytoskeletal reorganization, including the formation of stress fibers (bundles of actin filaments) that terminate at focal adhesions. molbiolcell.org This reorganization generates the intracellular tension necessary for cell spreading, migration, and maintaining cell shape. nih.gov The ability of Integrin Beta 1 to translate an external chemical cue (binding to fibronectin) into a physical and structural change within the cell is central to its function. karger.comrupress.org
Table 3: Proteins Involved in Integrin-Mediated Cytoskeletal Organization
| Protein | Class | Function |
|---|---|---|
| Talin | Adaptor Protein | Binds to the integrin β-subunit cytoplasmic tail and to actin, providing a direct link to the cytoskeleton. unc.edu |
| Vinculin | Adaptor Protein | Recruited to focal adhesions, helps anchor actin filaments and strengthens the adhesion complex. unc.edu |
| Focal Adhesion Kinase (FAK) | Non-receptor Tyrosine Kinase | A key signaling molecule activated by integrin clustering, it regulates cell migration and survival. nih.gov |
| Rho GTPases (Rac, Rho) | Signaling G-Protein | Regulate actin polymerization, stress fiber formation, and cell contractility. nih.govunc.edu |
Intercellular Signaling Pathways Triggered by Integrin Beta 1 Engagement
Bidirectional Signaling (Inside-Out and Outside-In) Mechanisms
Integrin β1, like all integrins, is a master of bidirectional signaling, transmitting information from the outside of the cell in ("outside-in") and from the inside of the cell out ("inside-out"). nih.govnih.govnih.govbiologists.commit.edunih.govyoutube.comyoutube.com
Inside-Out Signaling: This process regulates the affinity of the integrin for its extracellular ligands. nih.govnih.govbiologists.com Intracellular signals, often originating from other cell surface receptors like G protein-coupled receptors (GPCRs), lead to the recruitment of activating proteins such as talin and kindlin to the cytoplasmic tail of the β1 subunit. nih.govyoutube.com This binding event induces a conformational change in the integrin, shifting it from a bent, low-affinity state to an extended, high-affinity state, thereby enhancing its ability to bind to ECM proteins. nih.govyoutube.com This activation is crucial for processes like leukocyte adhesion to the endothelium during inflammation. nih.gov
Outside-In Signaling: Upon binding to ECM ligands like fibronectin or collagen, clustered integrin β1 receptors trigger a cascade of intracellular signals. nih.govnih.govnih.gov This "outside-in" signaling is responsible for the formation of focal adhesions, which are complex structures composed of structural and signaling proteins that link the ECM to the actin cytoskeleton. nih.govbiologists.com These signals provide the cell with information about its surrounding environment, influencing its behavior, including migration, proliferation, and survival. nih.govbiologists.com For instance, unidirectional shear stress can activate β1 integrin, leading to calcium signaling and cell alignment, a process vital for vascular homeostasis. nih.govbiologists.com
A third, more complex signaling paradigm known as "inside-outside-in" has also been proposed. This involves GPCR-initiated intracellular signals that enhance integrin outside-in signaling, thereby dynamically regulating cellular contractility and promoting robust cellular responses. nih.gov
Activation of Non-Receptor Tyrosine Kinases (e.g., FAK, Src)
Central to integrin β1 outside-in signaling is the activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src family kinases. nih.govnih.gov
Focal Adhesion Kinase (FAK): The clustering of integrin β1 upon ligand binding leads to the recruitment and activation of FAK at focal adhesions. nih.govpnas.orgsemanticscholar.org This activation is initiated by the autophosphorylation of FAK at the tyrosine residue 397 (Y397). nih.govpnas.org This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. nih.govrupress.org The recruitment of FAK by ECM-ligated integrins is a critical step in promoting cell-cycle progression in various cell types. pnas.org Studies have shown that FAK is directly recruited by integrin β1 and its subsequent activation is necessary for processes like fibroblast migration on fibronectin. nih.gov
Src Family Kinases: Following its recruitment to the FAK Y397 autophosphorylation site, Src kinase becomes activated and, in turn, phosphorylates FAK on other tyrosine residues, such as Y861 and Y925. pnas.orgnih.gov This reciprocal activation of FAK and Src creates a robust signaling complex that phosphorylates a host of downstream substrates, including p130Cas and paxillin. nih.govnih.govrupress.org This FAK/Src signaling axis is crucial for regulating cell spreading, migration, and the formation of polarized lamellipodia. nih.govnih.gov Interestingly, some studies suggest that integrin-mediated activation of the PI3K/Akt pathway can occur independently of FAK and Src family kinases. nih.gov
The table below summarizes key findings from studies on FAK and Src activation by integrin β1.
| Finding | Cell Type/Model | Significance | Reference(s) |
| Tac-β1 chimera inhibits FAK activation by preventing phosphorylation at Tyr-397. | Primary fibroblasts | Demonstrates the importance of the β1 cytoplasmic domain in FAK activation. | nih.gov |
| Integrin α3β1 is required for full FAK autophosphorylation at Y397 and subsequent Src-dependent phosphorylation of FAK. | Keratinocytes | Highlights the role of specific integrin α subunits in modulating FAK/Src signaling. | nih.gov |
| FAK activation is essential for the proliferation of metastatic cancer cells in the lungs. | Mouse mammary carcinoma cells | Links the integrin β1-FAK signaling axis to cancer metastasis. | pnas.org |
| FAK mediates fibroblast migration primarily via integrin β1. | Human lung fibroblasts | Establishes FAK as a central player in fibrosis. | nih.gov |
Downstream Signaling Cascades: MAPK/ERK, PI3K/Akt, NF-κB, Wnt Pathways
The activation of FAK and Src initiates a branching of downstream signaling cascades that regulate diverse cellular functions.
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical downstream target of integrin β1 signaling. nih.govupenn.edu Activation of this pathway is often mediated through the FAK/Src complex, which can recruit the Grb2-Sos complex, leading to the activation of Ras and the subsequent Raf-MEK-ERK cascade. nih.govupenn.eduyoutube.com The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and survival. nih.gov For instance, the β1 integrin/FAK/ERK signaling pathway is essential for the differentiation and survival of human fetal pancreatic islet cells. nih.govresearchgate.net Active ERK has been shown to be targeted to newly forming focal adhesions upon integrin engagement, suggesting a role in regulating adhesion assembly and cell motility. embopress.org
PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another major signaling route activated by integrin β1 engagement. nih.govspandidos-publications.com This pathway is vital for cell survival, growth, and migration. spandidos-publications.comyoutube.com The binding of the p85 regulatory subunit of PI3K to phosphorylated FAK is a proposed mechanism for its activation. nih.gov However, evidence also suggests a FAK-independent mechanism for PI3K/Akt activation by β1 integrins. nih.gov Vaccinia virus, for example, utilizes β1 integrin to activate the PI3K/Akt pathway for its entry into host cells. nih.gov
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. youtube.com Studies have shown that β1 integrin signaling can activate the NF-κB pathway. nih.govnih.gov For example, in a model of radiation-treated breast cancer, irradiation induced the nuclear translocation of NF-κB and its binding to the β1-integrin promoter, leading to increased β1-integrin expression and an invasive phenotype. nih.gov Inhibition of NF-κB or β1-integrin signaling could abrogate this invasive activity. nih.govnih.gov
Wnt Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. spandidos-publications.com Crosstalk between integrin β1 and the canonical Wnt/β-catenin pathway has been demonstrated. spandidos-publications.comnih.govnih.gov Integrin ligation can synergize with Wnt signaling through a FAK-dependent mechanism. nih.gov For example, Wnt3a can activate β1-integrin in vascular smooth muscle cells, regulating their migration and adhesion. spandidos-publications.com This interaction can be mediated by integrin-linked kinase (ILK), which connects integrin function to Wnt signaling. spandidos-publications.com
Cross-Talk with Growth Factor Receptors and Other Cell Surface Molecules
Integrin β1 signaling does not occur in isolation but is intricately linked with the signaling pathways of growth factor receptors and other cell surface molecules, creating a comprehensive cellular sensory network. ahajournals.orgnih.govembopress.org
Growth Factor Receptors: There is extensive crosstalk between integrin β1 and various growth factor receptors, such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin-like Growth Factor Receptor (IGF-IR). ahajournals.orgnih.govescholarship.org This crosstalk is a vital mechanism for providing specificity to cellular responses during development and in pathological conditions. ahajournals.org For instance, β1 integrins are implicated in VEGF-induced angiogenesis. ahajournals.org The synergy between integrin and growth factor receptor signaling can occur through the co-clustering of these receptors in focal adhesions. ahajournals.org Furthermore, integrin engagement can lead to the activation of growth factor receptors even in the absence of their respective ligands. biologists.com
Other Cell Surface Molecules: Integrin β1 also interacts with other cell surface molecules, modulating their function and downstream signaling. For example, an interaction between the cytoplasmic domain of integrin β1 and the 14-3-3β protein has been identified, which appears to regulate integrin-mediated cell spreading and migration through a FAK-independent mechanism. nih.gov Additionally, crosstalk between CD26, caveolin-1, and integrin β1 has been implicated in TGF-β1-induced epithelial-mesenchymal transition (EMT). mdpi.com The tetraspan protein epithelial membrane protein-2 (EMP2) also interacts with β1 integrins and regulates adhesion and signaling pathways involving FAK and Src. pnas.org
Role in Extracellular Matrix Assembly and Remodeling
Integrin Beta 1 Involvement in Fibronectin Fibrillogenesis
Fibronectin fibrillogenesis, the process by which soluble fibronectin dimers are assembled into an insoluble fibrillar matrix, is a cell-mediated event critically dependent on the interaction with cell surface receptors, primarily integrins. The β1 integrin subunit, often as part of the α5β1 integrin heterodimer, is a key player in this process. Integrin α5β1 serves as the primary receptor for binding to soluble fibronectin. nih.gov This binding is essential for initiating the conformational changes in the fibronectin molecule that are necessary for its self-assembly into fibrils. nih.gov
The assembly of fibronectin fibrils is a stepwise process that requires the binding of fibronectin dimers to integrins, which in turn connect to the actin cytoskeleton within the cell. nih.gov This connection allows for the exertion of cellular traction forces on the fibronectin molecule, leading to its unfolding and the exposure of cryptic self-assembly sites. This intricate interplay between fibronectin, integrins, and the cytoskeleton underscores the importance of the fibronectin receptor in initiating and propagating the formation of the fibronectin matrix. The β1 integrin subunit is involved in osteoblast compaction through the fibronectin fibrillogenesis cell-mediated matrix assembly process. uniprot.org
Regulation of Collagen and Laminin (B1169045) Deposition
Furthermore, while the direct regulation of laminin deposition by the fibronectin receptor peptide is less characterized, the interconnected nature of the ECM suggests a coordinated assembly process. The deposition of laminins into the extracellular matrix is a complex process regulated by cell-surface receptors. nih.gov Given that fibronectin can bind to laminins, it is plausible that the fibronectin matrix, once assembled through integrin-mediated processes, helps to organize and stabilize the deposition of laminin. mdpi.com When associated with the α7 integrin, the β1 integrin subunit regulates cell adhesion and laminin matrix deposition. uniprot.org
Influence on Tissue Stiffness and Mechanotransduction
The mechanical properties of the ECM, particularly its stiffness, play a significant role in regulating cell behavior through a process known as mechanotransduction. Fibronectin is a crucial component of the ECM that contributes to tissue mechanics. Pathological conditions such as cancer and fibrosis are often characterized by an increase in tissue stiffness, which can be driven by the enhanced expression and crosslinking of ECM proteins like collagen and fibronectin. ethz.ch
The interaction between cells and the fibronectin matrix via integrins is a fundamental aspect of mechanotransduction. Cells exert forces on the ECM, and in turn, the mechanical properties of the ECM influence cellular functions such as migration, proliferation, and differentiation. nih.govmdpi.com The fibronectin receptor, by mediating the assembly of the fibronectin matrix and connecting it to the intracellular cytoskeleton, is central to this bidirectional communication. This allows cells to sense and respond to the stiffness of their environment, a process that is vital for maintaining tissue homeostasis and can be dysregulated in disease. nih.govnih.gov
Modulation of Extracellular Matrix Proteolysis and Degradation Processes
The dynamic nature of the ECM requires a tightly regulated balance between matrix assembly and degradation. Extracellular matrix remodeling is controlled by a combination of matrix synthesis, deposition, and degradation. molbiolcell.org The degradation of ECM components is largely carried out by a family of enzymes known as matrix metalloproteinases (MMPs). mdpi.comnih.gov
The fibronectin matrix itself is subject to proteolytic degradation, and its assembly state can influence its susceptibility to proteases. The polymerization of fibronectin into a stable matrix can protect it from degradation. molbiolcell.org Conversely, factors that inhibit fibronectin polymerization can lead to increased degradation of fibronectin. molbiolcell.org The fibronectin receptor, by controlling the assembly of the fibronectin matrix, indirectly modulates its turnover. Furthermore, the degradation of the ECM can release bioactive fragments, known as matrikines, which can further regulate cellular activities, including the expression of MMPs. sci-hub.se This creates a complex feedback loop where the state of the fibronectin matrix, governed by its interaction with cellular receptors, can influence the proteolytic microenvironment.
Mechanistic Contributions to Developmental Processes and Organogenesis
Critical Roles in Embryonic Development and Morphogenesis
The interplay between fibronectin and its receptors is fundamental to embryonic development and morphogenesis. Fibronectin, a glycoprotein (B1211001) found in the ECM, is crucial for cell adhesion and migration during processes like wound healing and embryonic development. hycultbiotech.com The expression of both fibronectin and its integrin receptors is tightly regulated during development. imrpress.com
The absolute requirement of these interactions is demonstrated by gene-targeting studies. Mouse embryos that lack the ability to produce fibronectin (fibronectin-null) die early in development, around day 8.5, exhibiting significant defects in the formation of the mesoderm, neural tube, and blood vessels. imrpress.com This underscores the non-redundant role of the fibronectin matrix in providing a scaffold for and guiding the intricate cellular movements and reorganizations that define morphogenesis.
Further evidence for the critical role of the fibronectin recognition system comes from experiments using synthetic peptides. Short synthetic peptides that mimic the cell-binding sequence of fibronectin can competitively inhibit cell adhesion to a fibronectin matrix. semanticscholar.org When these peptides are introduced into developing embryos, they can disrupt major cell migratory events. For instance, a decapeptide containing the Arg-Gly-Asp-Ser (RGDS) recognition sequence was found to inhibit both amphibian gastrulation and avian neural crest cell migration, two key morphogenetic processes. semanticscholar.org This demonstrates that the specific recognition between cells and the fibronectin matrix is a key driver of embryonic patterning.
The assembly of fibronectin into a fibrillar matrix is itself a cell-mediated process that is critical for tissue organization. This process is essential for various morphogenetic events, including the formation of blastomeres, somites, and the development of the heart and limbs. nih.gov
Table 1: Impact of Fibronectin and Receptor Disruption on Embryonic Development
| Experimental Model | Method of Disruption | Observed Developmental Effect | Reference |
|---|---|---|---|
| Mouse Embryos | Genetic knockout of fibronectin gene | Embryonic lethality at day 8.5; defects in mesoderm, neural tube, and blood vessel development. | imrpress.com |
| Amphibian Embryos | Injection of synthetic peptide inhibitor (RGDS) | Inhibition of gastrulation. | semanticscholar.org |
Specific Involvement in Gastrulation and Cell Sorting
Gastrulation is a formative phase in early embryonic development where the single-layered blastula is reorganized into a multilayered structure known as the gastrula. This process involves massive and coordinated cell movements that establish the primary germ layers: ectoderm, mesoderm, and endoderm. The interaction between fibronectin and its cellular receptors is a key molecular mechanism driving these movements.
In amphibian embryos, a fibrillar network of fibronectin assembles on the inner surface of the blastocoel roof, creating a substrate for the migration of mesodermal cells. nih.gov The importance of this fibronectin pathway is highlighted by several experimental findings:
Inhibition with Antibodies: Microinjection of monovalent antibodies directed against fibronectin effectively halts gastrulation. nih.gov
Inhibition with Synthetic Peptides: A more targeted approach using a synthetic peptide containing the cell-binding sequence of fibronectin (Arg-Gly-Asp-Ser) also leads to a complete blockage of mesodermal cell migration. nih.gov This indicates that preventing the interaction between cellular receptors and fibronectin is the direct cause of the arrested development. nih.gov
Genetic Disruption: Knockout studies targeting fibronectin or its integrin receptors also confirm that these interactions are essential for gastrulation. imrpress.com
During gastrulation in Xenopus, endoderm cells move from the embryo's surface to its interior. This process, known as ingression-type cell migration, relies on interactions with the fibronectin matrix, even though the migrating cells are connected by thin protrusions and separated by wide gaps. elifesciences.org This highlights the dual role of cell-matrix and cell-cell adhesion in orchestrating the complex cell rearrangements of gastrulation. Cell adhesion provides the necessary mechanical framework for cell cortex tension, which in turn drives the process of cell sorting.
Regulation of Cell Proliferation and Differentiation during Development
The signaling cascades initiated by the binding of fibronectin to its integrin receptors are crucial regulators of cell fate, influencing both proliferation and differentiation throughout development. Integrins act as true receptors, modulating intracellular signaling pathways that control these fundamental cellular responses. nih.gov
A clear example of this regulatory role is seen in the development of the pituitary gland. The coordinated differentiation of precursor cells into various hormone-producing cell types is dependent on the expression of Integrin Beta 1 in these epithelial precursors. pnas.org The absence of this integrin subunit not only disrupts the formation of the gland's vasculature but also impairs the terminal differentiation of the endocrine cells, demonstrating a direct link between cell-matrix adhesion and cell fate determination. pnas.org
Similarly, the transmembrane protein embigin, identified as a direct fibronectin receptor, plays a specific role in the differentiation of the sebaceous gland. kcl.ac.uk Loss of embigin encourages progenitor cells to exit their undifferentiated state and proceed towards differentiation. kcl.ac.uk This indicates that the interaction with fibronectin via specific receptors can be a key factor in maintaining a stem cell niche and regulating the timing of differentiation.
The influence of fibronectin-integrin interactions extends to broader cellular behaviors that underlie development. These interactions can influence cell cycle progression and gene expression, thereby promoting proliferation in certain contexts. spandidos-publications.com For example, signaling through the PI3K/AKT/mTOR pathway is a key mediator of the proliferative effects stimulated by fibronectin-integrin binding in some cell types. nih.gov
Table 2: Examples of Fibronectin Receptor Involvement in Cell Differentiation
| Developmental Context | Key Receptor/Protein | Role in Differentiation | Consequence of Disruption | Reference |
|---|---|---|---|---|
| Pituitary Gland | Integrin Beta 1 | Required for coordinated terminal differentiation of endocrine cells. | Failure of coordinated differentiation. | pnas.org |
| Sebaceous Gland | Embigin | Regulates exit from the progenitor compartment and progression toward differentiation. | Promotes premature differentiation. | kcl.ac.uk |
Integrin Beta 1 in Vascular Morphogenesis and Angiogenesis Mechanisms
Integrin Beta 1 (β1), the protein subunit from which the Fibronectin Receptor Peptide (124-131) is derived, is a central player in the formation of new blood vessels from pre-existing ones (angiogenesis) and the initial creation of the vascular network (vasculogenesis). These processes are fundamental to embryonic development, supplying growing tissues with oxygen and nutrients. nih.gov
The critical nature of Integrin β1 in vascular development has been unequivocally demonstrated through genetic studies.
Embryos with a complete knockout of the Integrin β1 gene die very early in development due to defects in implantation. nih.gov
More specifically, deleting the Integrin β1 gene only in endothelial cells results in embryonic death by day 10.5, with severe defects in the developing vascular system. nih.gov
Experiments creating embryoid bodies (a three-dimensional aggregate of embryonic stem cells) that lack Integrin β1 show a complete absence of endothelial cell proliferation and vessel branching. nih.gov
Integrin β1's role in angiogenesis is multifaceted, involving several key steps in vessel formation:
Endothelial Cell Function: It is required for endothelial cell adhesion, migration, survival, and proliferation, all of which are essential for the sprouting and extension of new vessels. pnas.orgnih.gov
Vessel Structure and Stability: Later in development, Integrin β1 is necessary for establishing proper endothelial cell polarity and lumen formation. pnas.org Its interactions with the ECM are also required for the production and assembly of the ECM itself, leading to the formation of stable, non-leaky blood vessels. pnas.org
Coordination with Growth Factors: Angiogenesis is triggered by growth factors like Vascular Endothelial Growth Factor (VEGF). nih.gov Integrin β1 functions in close collaboration with VEGF receptors. The engagement of integrins with the ECM can augment the signaling activity of VEGF receptors, creating a coordinated system that drives the angiogenic process. nih.govnih.gov For example, the engagement of αvβ3 integrin can promote the activation of VEGFR-2, enhancing the cell-proliferating signals from VEGF. nih.gov
In essence, Integrin β1 acts as a canonical regulator of developmental angiogenesis, ensuring that the invasion of blood vessels is intricately coordinated with the development of the surrounding tissue. pnas.org
Involvement in Cellular Pathophysiology Focus on Molecular and Cellular Mechanisms
Role in Cancer Cell Adhesion, Migration, Invasion, and Metastasis Mechanisms
The interaction between the fibronectin receptor and fibronectin is a cornerstone of cancer progression, influencing multiple stages from primary tumor growth to the formation of distant metastases. jcancer.orgmolbiolcell.org This process is heavily dependent on the receptor's ability to bind to the RGD motif of fibronectin, a function directly involving the 124-131 peptide region of the integrin β-subunit. imrpress.com
Cancer cells frequently upregulate the expression of fibronectin and its corresponding integrin receptors, such as α5β1 and αvβ3. jcancer.orgmdpi.comnih.gov This enhanced expression facilitates several key metastatic processes:
Adhesion: The binding of integrins to fibronectin in the ECM provides cancer cells with the necessary traction to adhere to their substrate. nih.govmdpi.com This adhesion is a prerequisite for subsequent movement and invasion. In ovarian cancer, for instance, fibronectin secreted by peritoneal tissue activates α5β1 integrin on cancer cells, stimulating their adhesion and subsequent invasion. mdpi.comnih.gov
Migration and Invasion: Upon binding to fibronectin, the receptor activates a cascade of intracellular signaling pathways that promote cell migration. Key pathways include the focal adhesion kinase (FAK), PI3K/AKT/mTOR, and MAPK/ERK signaling cascades. nih.govnih.govspandidos-publications.com These pathways reorganize the actin cytoskeleton, forming structures like invadopodia that degrade the ECM, allowing cancer cells to invade surrounding tissues. jcancer.orgmdpi.com For example, fibronectin-mediated signaling through FAK is a known driver of migration and invasion in lung cancer cells. jcancer.org Similarly, in breast cancer, fibronectin can elicit robust STAT3 activation, which is dependent on FAK, promoting progression. jcancer.org
Metastasis: During metastasis, cancer cells must survive in the bloodstream and extravasate into distant tissues. The fibronectin-receptor interaction protects circulating tumor cells from anoikis (a form of programmed cell death that occurs when cells detach from the ECM). mdpi.comnih.govnih.gov Upregulation of fibronectin has been shown to be important for the development of anoikis resistance in lung and breast cancer cell aggregates. nih.gov Furthermore, cancer-associated fibroblasts (CAFs) produce highly aligned fibronectin matrices that serve as "highways" for directional cancer cell migration, facilitating metastasis. nih.govfrontiersin.org
Table 1: Role of Fibronectin Receptor Signaling in Different Cancers
| Cancer Type | Integrin Receptor(s) | Key Signaling Pathways Activated | Cellular Outcome |
|---|---|---|---|
| Breast Cancer | α5β1, αvβ3 | FAK/STAT3, PI3K/AKT jcancer.orgnih.gov | Promotes progression, invasion, and therapy resistance. jcancer.org |
| Ovarian Cancer | α5β1 | MMP-9, c-Met mdpi.comnih.gov | Stimulates invasiveness and peritoneal dissemination. mdpi.comnih.gov |
| Lung Cancer | α5β1 | PI3K/AKT/mTOR, FAK jcancer.orgnih.govnih.gov | Enhances proliferation, invasion, and protects from apoptosis. jcancer.orgnih.gov |
| Prostate Cancer | α5β1 | MMP-1 mdpi.com | Promotes invasion and metastasis. mdpi.com |
| Melanoma | α5β1 | Rho-GTPases mdpi.comnih.gov | Increases cell adhesion and protects against apoptosis, promoting metastasis. mdpi.comnih.gov |
| Glioblastoma | αvβ8 | N/A | Contributes to extreme aggressiveness and invasiveness. frontiersin.org |
Mechanisms in Fibrotic Processes and Myofibroblast Differentiation
Fibrosis, the excessive accumulation of ECM components, leads to scarring and organ dysfunction. mdpi.com The interaction between the fibronectin receptor and fibronectin is a central driver of this pathological process, particularly in the differentiation of fibroblasts into myofibroblasts. nih.gov Myofibroblasts are the primary cell type responsible for the excessive deposition of ECM proteins, such as collagen, during fibrosis. mdpi.comcambridge.org
The differentiation into myofibroblasts is driven by a combination of chemical and mechanical cues, both of which involve fibronectin-receptor signaling. mdpi.com
TGF-β Activation: Transforming growth factor-beta (TGF-β) is a potent profibrotic cytokine that stimulates the transformation of fibroblasts into myofibroblasts. nih.govnih.gov Fibronectin plays a crucial role by binding to the latent TGF-β complex in the ECM. nih.gov When cells exert contractile forces on the fibronectin matrix via their integrin receptors, it induces a conformational change in fibronectin that leads to the release and activation of TGF-β. mdpi.com This creates a self-perpetuating cycle where myofibroblast contraction releases more active TGF-β, further driving the fibrotic response. nih.gov
Mechanotransduction: Fibrotic tissues are significantly stiffer than healthy tissues. This increased mechanical stiffness, sensed by fibroblasts through their fibronectin receptors, is a powerful inducer of myofibroblast differentiation. mdpi.com The binding of the receptor to the rigid, fibronectin-rich matrix activates mechanotransduction pathways that promote the expression of myofibroblast markers like α-smooth muscle actin (α-SMA) and increased collagen synthesis. mdpi.comcambridge.org
EDA-Fibronectin: A specific splice variant of fibronectin containing the extra domain A (EDA) is highly expressed during fibrosis. mdpi.comnih.gov EDA-fibronectin is particularly potent at inducing myofibroblast differentiation through its interaction with integrin receptors, making it a key pathogenic molecule in fibrotic diseases. mdpi.com
Table 2: Key Molecular Players in Fibronectin Receptor-Mediated Fibrosis
| Molecule | Role in Fibrosis | Interacting Partner(s) |
|---|---|---|
| TGF-β1 | Potent cytokine that induces myofibroblast differentiation and ECM synthesis. nih.govnih.gov | Fibronectin, Latent TGF-β binding protein (LTBP) nih.gov |
| EDA-Fibronectin | Splice variant of fibronectin highly expressed in fibrotic tissue; potent inducer of myofibroblast differentiation. mdpi.com | Integrins α4β1, α4β7, α9β1 frontiersin.orgmdpi.com |
| α-Smooth Muscle Actin (α-SMA) | A key marker of myofibroblast differentiation; incorporated into stress fibers, enabling cell contraction. mdpi.com | Actin cytoskeleton |
| Collagen (Type I & III) | Major structural proteins of the ECM; excessively deposited by myofibroblasts, leading to tissue scarring. nih.govcambridge.org | Fibronectin |
Contribution to Inflammatory Responses and Immune Cell Functions
The fibronectin-receptor axis is a critical regulator of inflammation, influencing the behavior of various immune cells. nih.gov Fibronectin can act as a damage-associated molecular pattern (DAMP), signaling tissue injury to the innate immune system. nih.gov
Immune Cell Recruitment and Activation: During inflammation, fibronectin is deposited at the site of injury, where it acts as a chemoattractant for immune cells like neutrophils and macrophages. frontiersin.orgnih.gov The interaction between fibronectin and integrins on these immune cells is crucial for their migration into the inflamed tissue. nih.gov For example, the extra domain A (EDA) of fibronectin is known to bind to integrins highly expressed on activated neutrophils. frontiersin.org
Toll-Like Receptor (TLR) Signaling: Beyond integrins, certain domains of fibronectin can directly activate Toll-like receptor 4 (TLR4) on immune cells and fibroblasts. nih.govnih.gov This interaction triggers downstream signaling pathways, such as those involving TGF-β Activated Kinase 1 (TAK1) and MAP kinases, leading to the production of pro-inflammatory cytokines and chemokines like TNF-α and various interleukins. spandidos-publications.comnih.gov This mechanism links ECM remodeling directly to the innate immune response.
Macrophage Function: Fibronectin can modulate macrophage activity. It can promote macrophage phagocytosis and influence their polarization state, contributing to either pro-inflammatory or anti-inflammatory responses depending on the context. aginganddisease.orgkarger.com In inflammatory bowel disease, a secreted form of FNDC4, which contains a fibronectin domain, has been shown to inhibit macrophage activity and suppress inflammatory responses. aginganddisease.org
Implications in Nervous System Injury and Repair Mechanisms
In the central (CNS) and peripheral (PNS) nervous systems, the fibronectin-receptor interaction has a dual role following injury, contributing to both inhibitory and regenerative processes. karger.comoulu.fi
Axonal Growth and Guidance: During development and after injury, fibronectin is expressed along pathways for neuronal migration and axonal growth. oulu.fifrontiersin.org It serves as a substrate for growing axons, with its interaction with neuronal integrins (such as α5β1) providing essential guidance cues. frontiersin.org In vitro experiments have shown that fibronectin promotes the proliferation and directed migration of Schwann cells, which are critical for PNS regeneration. frontiersin.org
Glial Scar Formation: A major impediment to regeneration in the CNS is the formation of a glial scar at the injury site. oulu.fi This scar is a dense barrier composed of reactive astrocytes, microglia, and ECM components, including fibronectin and chondroitin (B13769445) sulfate (B86663) proteoglycans. oulu.fimdpi.com While initially protective, the glial scar is chronically inhibitory to axonal regrowth. Reactive astrocytes promote microglial inflammation through a fibronectin/β1 integrin pathway, contributing to the inhibitory environment of the scar. karger.commdpi.com
Remyelination: Following demyelinating injuries, such as those in multiple sclerosis, there is a transient upregulation of fibronectin in the lesion. nih.govmdpi.com Initially, this can be beneficial, promoting the recruitment and proliferation of oligodendrocyte progenitor cells (OPCs), the cells responsible for remyelination. nih.gov However, the persistent aggregation of fibronectin in chronic lesions can become inhibitory, impairing OPC differentiation and preventing successful remyelination. mdpi.com
Molecular Roles in Cardiovascular System Dysregulation (excluding clinical manifestations)
Within the cardiovascular system, the molecular functions of the fibronectin receptor are integral to processes like angiogenesis (the formation of new blood vessels) and the response to vascular injury.
Angiogenesis: The formation of new blood vessels is essential for tissue growth and repair but also for tumor progression. This process requires the proliferation and migration of endothelial cells, which is heavily dependent on their interaction with the ECM. mdpi.com Fibronectin promotes the survival, proliferation, and migration of endothelial cells through its binding to integrins like α5β1. mdpi.comnih.gov Blocking the α5β1 integrin has been shown to be a potent inhibitor of angiogenesis by inducing the death of actively proliferating endothelial cells. nih.gov
Vascular Injury and Remodeling: Following injury to a blood vessel, fibronectin is rapidly deposited as part of the provisional matrix. This fibronectin matrix promotes the migration and proliferation of vascular smooth muscle cells, contributing to the remodeling and repair of the vessel wall. However, excessive proliferation and migration of these cells can lead to neointimal formation and stenosis, a pathological narrowing of the vessel. The interaction of these cells with fibronectin via their integrin receptors is a key driver of this process.
Table 3: Summary of Fibronectin Receptor's Role in Cellular Pathophysiology
| Pathophysiology | Key Cellular Process | Primary Molecular Mechanisms |
|---|---|---|
| Cancer | Adhesion, Migration, Invasion, Metastasis molbiolcell.orgmdpi.com | Activation of FAK, PI3K/AKT, MAPK pathways; anoikis resistance. jcancer.orgnih.govnih.gov |
| Fibrosis | Myofibroblast differentiation, ECM deposition mdpi.comnih.gov | TGF-β activation; mechanotransduction via stiff matrix. mdpi.comnih.gov |
| Inflammation | Immune cell recruitment and activation nih.gov | Integrin-mediated migration; TLR4 activation by fibronectin DAMPs. frontiersin.orgnih.gov |
| Nervous System Injury | Axonal guidance vs. glial scar formation karger.comoulu.fi | Substrate for axonal growth; component of inhibitory scar matrix. frontiersin.orgmdpi.com |
| Cardiovascular Dysregulation | Angiogenesis, vascular remodeling | Endothelial cell migration and proliferation; smooth muscle cell proliferation. mdpi.comnih.gov |
Table of Compounds
| Compound Name |
|---|
| Fibronectin |
| Fibronectin Receptor Peptide (124-131) |
| Integrin (α5β1, αvβ3, α4β1, α4β7, α9β1, αvβ8) |
| Arg-Gly-Asp (RGD) |
| Focal Adhesion Kinase (FAK) |
| Phosphoinositide 3-kinase (PI3K) |
| Protein Kinase B (AKT) |
| Mammalian Target of Rapamycin (mTOR) |
| Mitogen-Activated Protein Kinase (MAPK) |
| Extracellular Signal-Regulated Kinase (ERK) |
| Signal Transducer and Activator of Transcription 3 (STAT3) |
| Matrix Metalloproteinase (MMP) |
| Transforming Growth Factor-beta (TGF-β) |
| α-Smooth Muscle Actin (α-SMA) |
| Extra Domain A (EDA) Fibronectin |
| Toll-Like Receptor 4 (TLR4) |
| Tumor Necrosis Factor-alpha (TNF-α) |
Experimental Approaches and Methodologies for Studying Integrin Beta 1 Peptides
Peptide Synthesis and Modification for Research Applications
The generation of specific peptides like the Fibronectin Receptor Peptide (124-131) for research purposes is primarily accomplished through chemical synthesis, with subsequent modifications to enhance their utility in various experimental assays.
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for artificially producing peptides. bachem.com The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin support. bachem.compeptide.com The core cycle of SPPS consists of:
Attachment: The C-terminal amino acid of the desired peptide is anchored to the resin. peptide.com
Deprotection: A temporary protecting group (e.g., Fmoc or Boc) is removed from the N-terminus of the attached amino acid. peptide.com
Coupling: The next protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus. Excess reagents are used to drive the reaction to completion. peptide.com
Wash: The resin is washed to remove excess reagents and soluble by-products. bachem.com This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed. bachem.com This method simplifies the purification process at each step and allows for the efficient synthesis of peptides. bachem.comwisconsin.edu
Peptide Modifications: To facilitate research applications, synthetic peptides are often modified. Common modifications include:
Biotinylation: The addition of a biotin (B1667282) molecule to the peptide. nih.gov This allows the peptide to be strongly captured by streptavidin-coated surfaces or probes, which is useful in purification, immobilization for binding assays (like SPR), and detection. nih.govbiosensingusa.com
Myristoylation: The attachment of myristoyl, a saturated fatty acid, to the peptide's N-terminus. This lipid modification increases the peptide's hydrophobicity, enabling it to permeate cell membranes and interact with intracellular targets. molbiolcell.org
Fluorescent Labeling: Conjugating a fluorophore to the peptide allows for its direct visualization in imaging studies and quantification in binding assays.
These synthetic and modification strategies provide researchers with the specific and functionalized peptide reagents necessary to probe the complex biology of integrin-ligand interactions.
Table 1: Common Methods in Peptide Synthesis and Modification
| Technique/Modification | Principle | Primary Application in Peptide Research | References |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a peptide chain anchored to an insoluble resin. | Primary method for generating custom peptides for research. | bachem.compeptide.comwisconsin.edu |
| Biotinylation | Covalent attachment of a biotin molecule to the peptide. | Immobilization on streptavidin-coated surfaces for binding assays; detection. | nih.govbiosensingusa.com |
| Myristoylation | Attachment of a myristoyl group (C14 fatty acid) to the N-terminus. | Enhancing cell permeability to study intracellular effects of the peptide. | molbiolcell.org |
| Fluorescent Labeling | Conjugation of a fluorescent dye (e.g., FITC, Rhodamine) to the peptide. | Direct visualization in cell imaging; use in fluorescence-based binding assays. | nih.gov |
In Vitro Cellular Assays for Adhesion, Migration, and Spreading
To determine the functional consequences of peptide-integrin interactions, a variety of in vitro cellular assays are employed. These assays measure fundamental cell behaviors that are critically dependent on integrin-mediated adhesion.
Cell Adhesion Assays: These assays quantify the ability of cells to attach to a substrate. Typically, microplate wells are coated with an extracellular matrix (ECM) protein like fibronectin or with specific antibodies. sigmaaldrich.comsigmaaldrich.comcellbiolabs.com Cells are then seeded into these wells, and after an incubation period, non-adherent cells are washed away. The remaining adherent cells are then stained and quantified using a plate reader. cellbiolabs.comyoutube.com When studying an inhibitory peptide, the peptide is added to the cell suspension before seeding. A reduction in the number of adherent cells compared to a control indicates that the peptide is blocking the function of the adhesion receptors. nih.gov
Cell Migration Assays:
Transwell Assay (Boyden Chamber): This assay measures chemotactic cell migration. Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Cells migrate through the pores toward the stimulus. The inhibitory peptide can be added to the upper chamber with the cells to test its effect on their migratory capacity. molbiolcell.orgnih.gov
Scratch (Wound Healing) Assay: A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The ability of the cells to migrate and close the wound over time is monitored microscopically. The presence of an inhibitory peptide can slow or prevent this "healing" process. nih.gov
Cell Spreading Assays: After initial attachment, cells typically spread out on the substrate, a process driven by cytoskeleton reorganization and integrin signaling. In these assays, cells are plated on an ECM-coated surface (e.g., glass coverslips coated with fibronectin), and their morphology is observed over time using microscopy. youtube.comnih.gov The cell surface area is measured to quantify the degree of spreading. Inhibitory peptides that block integrin signaling can cause cells to remain rounded and fail to spread. nih.gov
Table 2: Research Findings from In Vitro Functional Assays
| Assay Type | Cell Line | Key Finding Related to Integrin β1 Inhibition | References |
|---|---|---|---|
| Adhesion Assay | Human Fibroblasts (WI38) | A function-blocking antibody to the integrin β1 subunit inhibited cell attachment to fibronectin and laminin (B1169045) substrates. | nih.gov |
| Adhesion Assay | Pancreatic Cancer Cells (FG-RFP) | shRNA knockdown of the β1 integrin subunit significantly inhibited cell adhesion to fibronectin, laminin, and collagen. | nih.gov |
| Migration Assay (Transwell) | Neuroblastoma Cells (SK-N-SH) | Targeted silencing of integrin β1 with siRNA inhibited gastrin-releasing peptide-induced cell migration. | nih.gov |
| Migration Assay (Transwell) | GD25 Cells | A peptide designed to block the interaction between Gα13 and integrin β1 inhibited cell migration on fibronectin. | molbiolcell.org |
| Spreading Assay | Human Fibroblasts (WI38) | An antibody against the integrin β1 subunit inhibited the spreading of cells on fibronectin and laminin substrates. | nih.gov |
Biochemical Techniques for Ligand Binding and Interaction Analysis
Biochemical techniques are essential for directly measuring the physical interaction between a peptide and its receptor. These methods provide quantitative data on binding affinity and kinetics, which are fundamental to understanding the peptide's potency and specificity.
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying biomolecular interactions in real-time. In a typical setup, the receptor protein (e.g., purified integrin) is immobilized on a sensor chip. A solution containing the peptide ligand is then flowed over the surface. Binding of the peptide to the receptor causes a change in the refractive index at the sensor surface, which is detected as a response signal. biosensingusa.com By analyzing the signal during the association (flow-on) and dissociation (flow-off) phases, one can determine key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋). biosensingusa.comresearchgate.netnih.gov A lower K₋ value signifies a higher binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Saturation Transfer Difference (STD) NMR is particularly useful. researchgate.net In this method, the protein receptor is selectively irradiated. This saturation is transferred to any bound ligands via spin diffusion. By comparing the NMR spectrum with and without protein irradiation, one can identify the signals from the bound ligand and map its binding epitope. researchgate.net
Other techniques include Isothermal Titration Calorimetry (ITC) , which measures the heat change upon binding to determine thermodynamic parameters, and Fluorescence Polarization (FP) , where the change in polarization of a fluorescently labeled peptide upon binding to a larger protein is measured. nih.gov
Table 3: Examples of Ligand-Integrin Interaction Analysis
| Technique | Interacting Molecules | Parameter Measured | Illustrative Finding | References |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Integrin α3β1 and Fibronectin Fragments | Binding Kinetics (kₐ, kₔ, K₋) | Mutation of a key "synergy" site in fibronectin decreased integrin α3β1 binding affinity by 17-fold. | nih.gov |
| Surface Plasmon Resonance (SPR) | α-thrombin and Biotinylated Peptide | Equilibrium Dissociation Constant (K₋) | The interaction between the peptide Th10-39 and human α-thrombin was determined to have a K₋ of 10.9 nM. | biosensingusa.com |
| STD NMR | Integrin αIIbβ3 and cyclo(RGDfV) peptide | Binding and Dissociation Constant (K₋) | The K₋ for the peptide binding to integrin incorporated into liposomes was determined to be in the 30-60 µM range. | researchgate.net |
| Fluorescence Polarization (FP) | Integrin-Adhesion Complexes | Protein-Peptide Binding | Used as part of a suite of biochemical assays to characterize interactions within the integrin adhesome. | nih.gov |
Advanced Imaging Techniques for Integrin Localization and Dynamics
Advanced fluorescence microscopy techniques are indispensable for visualizing where and how integrins are organized on the cell surface and how this organization changes in response to peptide inhibitors.
Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, high-resolution optical sections of a cell. It is widely used to visualize the localization of fluorescently-labeled integrins or associated proteins within cellular structures like focal adhesions. nih.govresearchgate.net
Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy is ideal for studying events at the cell-substrate interface. It selectively excites fluorophores within a very thin layer (typically <100 nm) of the specimen adjacent to the coverslip. nih.gov This dramatically reduces background fluorescence from the rest of the cell, providing high-contrast images of the plasma membrane and structures like focal adhesions where integrins are concentrated. nih.govtechscience.com It is exceptionally well-suited for live-cell imaging of integrin clustering and dynamics. nih.govresearchgate.net
FRET and FRAP: These are dynamic imaging modalities often used with confocal or TIRF systems.
Förster Resonance Energy Transfer (FRET): FRET measures the transfer of energy between two nearby fluorophores (a donor and an acceptor). It can be used to detect when two molecules, such as an integrin and a signaling protein, come within a few nanometers of each other, indicating a direct interaction or a conformational change. researchgate.netresearchgate.net
Fluorescence Recovery After Photobleaching (FRAP): In FRAP, the fluorophores in a small region of the cell are intentionally destroyed (photobleached) with a high-intensity laser. The rate at which new, unbleached fluorescent molecules move into the bleached area is then measured. This provides information about the mobility and dynamics of proteins like integrins within the plasma membrane. researchgate.net
Table 5: Advanced Imaging in the Study of Integrins
| Technique | Specific Application for Integrin Studies | Information Gained | References |
|---|---|---|---|
| Confocal Microscopy | Imaging of fixed cells stained with fluorescent antibodies against integrins. | Provides high-resolution 3D localization of integrins within the cell and in adhesion complexes. | nih.govresearchgate.net |
| TIRF Microscopy | Live-cell imaging of fluorescently-tagged integrins at the cell-substrate interface. | High-contrast visualization of focal adhesion dynamics, integrin clustering, and recruitment. | nih.govnih.govtechscience.com |
| FRET | Measuring interaction between labeled integrin subunits or between integrins and ligands. | Detects molecular proximity (<10 nm), indicating direct interactions or conformational changes upon activation. | researchgate.netresearchgate.net |
| FRAP | Measuring the mobility of fluorescently-tagged integrins within the plasma membrane. | Quantifies the diffusion rate and mobile fraction of integrins, revealing their dynamic behavior. | researchgate.net |
| Immunofluorescence Staining | Visualizing the distribution of fibronectin receptors on the cell surface. | Treatment with a function-blocking antibody caused a redistribution from a streak-like pattern to a diffuse pattern. | nih.gov |
Engineered Peptides and Their Application in Research Paradigms
Design of Peptide Analogues and Mimetics based on Integrin Beta 1 (124-131)
The design of peptide analogues and mimetics inspired by the Integrin Beta 1 (124-131) sequence is a strategic approach to developing tools with enhanced stability, selectivity, and affinity for specific integrin subtypes. This field of research leverages the understanding that short peptide sequences can replicate the binding functions of large ECM proteins. mdpi.com
A primary goal in designing these analogues is to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation and lack of receptor specificity. acs.orgnih.gov Researchers employ various chemical modifications to create more robust and targeted molecules. These modifications include:
Cyclization: Creating cyclic peptides, which often exhibit greater stability and higher affinity compared to their linear counterparts. reading.ac.uk
Incorporation of non-natural amino acids: Replacing natural amino acids with synthetic ones to improve resistance to proteolysis and to fine-tune binding characteristics.
Peptidomimetics: Designing non-peptide scaffolds that mimic the spatial arrangement of key amino acid residues, thereby replicating the binding activity of the original peptide. frontiersin.org
A well-known example in the broader field of integrin-targeting peptides is the development of mimetics for the Arginine-Glycine-Aspartic acid (RGD) sequence, which is recognized by several integrins, including some β1-containing heterodimers. mdpi.comkutyslab.org The insights gained from RGD mimetic design, such as the use of scaffolds like tyrosine to create non-peptidic structures, inform the strategies for developing analogues for other integrin-binding sequences. frontiersin.org For instance, linear RGD mimetics with high affinity for the α5β1 integrin have been successfully synthesized using a diamine scaffold. frontiersin.org
The table below summarizes some approaches used in the design of integrin-binding peptide analogues and mimetics.
| Design Strategy | Rationale | Example Application Area |
| Cyclization | Increases conformational rigidity and resistance to enzymatic degradation, often leading to higher receptor affinity and selectivity. | Development of potent integrin antagonists for research and therapeutic exploration. reading.ac.uk |
| Amino Acid Substitution | Introduction of D-amino acids or other non-natural amino acids to enhance stability and modulate binding properties. | Creating peptides with longer half-lives for cellular studies. |
| Peptidomimetics | Use of non-peptide backbones to mimic the essential pharmacophore, improving oral bioavailability and metabolic stability. | Design of small molecule integrin inhibitors for mechanistic studies. frontiersin.org |
| Linker Conjugation | Attaching functional groups or linkers (e.g., via a lysine (B10760008) side chain) to facilitate conjugation to other molecules or materials. | Biofunctionalization of surfaces and nanoparticles for targeted applications. mdpi.com |
These engineered molecules serve as invaluable tools for dissecting the roles of specific integrin subtypes in various biological processes.
Development of Integrin Modulators for Cellular Mechanistic Studies
Peptides derived from or targeting the Integrin Beta 1 (124-131) region are instrumental in developing modulators to probe the intricate mechanisms of cellular behavior. These modulators, which can act as either agonists or antagonists, allow researchers to selectively activate or inhibit integrin functions, thereby elucidating their roles in cell adhesion, migration, and signaling. frontiersin.org
Integrin-mediated adhesion is a dynamic process that involves the clustering of integrin receptors and the recruitment of numerous intracellular proteins to form focal adhesions. kutyslab.org These structures act as signaling hubs, connecting the ECM to the cell's actin cytoskeleton and initiating various signaling cascades. nih.gov By using peptide-based modulators, scientists can investigate how specific integrin-ligand interactions trigger these downstream events.
Key research findings from studies using integrin modulators include:
Regulation of Cell Spreading and Migration: The mutation of key amino acids within the β1 subunit's transmembrane domain was shown to impair cell spreading on fibronectin and laminin (B1169045) and reduce the rate of cell migration. nih.gov This highlights the critical role of this region in mediating the cytoskeletal rearrangements necessary for cell movement.
Signal Transduction Pathways: Studies have demonstrated that integrin ligation activates intracellular kinases like Focal Adhesion Kinase (FAK) and Src. nih.govnih.gov Peptide modulators that block integrin binding can be used to determine which signaling events are directly dependent on specific integrin engagement. For example, it was found that a mutation in the β1 subunit could selectively reduce the phosphorylation of Crk-associated Substrate (CAS) through a pathway dependent on phosphatidylinositol 3-kinase, while FAK activation remained unaffected. nih.gov
Crosstalk with other Receptors: Integrins often work in concert with other cell surface receptors to regulate cellular responses. nih.gov For instance, research has shown that Gastrin-Releasing Peptide (GRP) receptor-mediated neuroblastoma cell migration is critically dependent on integrin β1. nih.gov Silencing integrin β1 expression was found to inhibit this GRP-induced migration, revealing a crucial signaling axis between the two receptor systems. nih.gov
The following table details the effects of integrin β1 modulation in cellular mechanistic studies.
| Experimental Approach | Key Finding | Cellular Process Investigated | Citation |
| Site-directed mutagenesis of the β1 transmembrane domain | Impaired cell spreading and migration, and reduced phosphorylation of specific signaling proteins (CAS). | Cell adhesion, migration, and signal transduction. | nih.gov |
| siRNA-mediated silencing of integrin β1 | Inhibition of GRP-R-mediated neuroblastoma cell migration and invasion. | Cell migration and invasion, receptor crosstalk. | nih.gov |
| Use of function-blocking antibodies or peptides | Inhibition of cell adhesion to ECM proteins. | Cell-matrix adhesion. | mdpi.com |
These studies underscore the power of integrin modulators as research tools to unravel the complex signaling networks that govern cell behavior.
Integration of Peptides into Biomaterials for Modulating Cell-Material Interactions in Research
The integration of integrin-binding peptides, including those related to the Integrin Beta 1 (124-131) sequence, into biomaterials is a powerful strategy for creating bioactive surfaces that can direct cellular responses. nih.gov This approach is central to the fields of tissue engineering and regenerative medicine, where the goal is to develop materials that can mimic the natural cellular microenvironment provided by the ECM. nih.govnih.gov
Biomaterials with excellent mechanical properties are often biologically inert. nih.gov By functionalizing their surfaces with specific peptide sequences, researchers can transform these materials into platforms that actively guide cell behavior, such as adhesion, proliferation, and differentiation. nih.govnumberanalytics.com
Several techniques are employed to immobilize peptides onto biomaterial surfaces:
Covalent Attachment: This involves forming a stable chemical bond between the peptide and the material surface. Methods like click chemistry are highly efficient and specific for this purpose. numberanalytics.com
Physical Adsorption: Peptides can be designed with domains that have a high affinity for a specific material, allowing for non-covalent, yet strong, attachment. mdpi.com
Incorporation into Hydrogels: Peptides can be synthesized with reactive groups that allow them to be crosslinked into the matrix of a hydrogel, a 3D network of polymers that can hold large amounts of water. biorxiv.org
Research has shown that not only the presence of the peptide but also its presentation on the surface is critical. The density and spatial arrangement of the peptides can significantly influence integrin clustering, the formation of focal adhesions, and subsequent cellular responses. mdpi.com For example, studies using RGD peptides have found that an optimal spacing of 44 nm is particularly effective for the formation of focal adhesions in endothelial cells. mdpi.com
The table below provides examples of biomaterials functionalized with integrin-binding peptides and their effects on cell behavior.
| Biomaterial | Peptide Motif | Observed Cellular Response | Research Application | Citation |
| Poly(ethylene glycol) (PEG) Hydrogels | RGD and MMP-degradable peptides | Promoted quiescence of human lung fibroblasts, mimicking the native lung environment. | Development of in vitro models for studying cell-matrix interactions in the lung. | biorxiv.org |
| Silicon Surfaces | RGD | Controlled endothelial cell adhesion and spreading; focal adhesion formation was sensitive to peptide spacing. | Investigating the fundamental aspects of cell adhesion and signaling. | mdpi.com |
| Titanium Implants | GFOGER (collagen-mimetic) | Improved adhesion and differentiation of bone-forming osteoblasts. | Enhancing the integration of orthopedic and dental implants. | nih.gov |
| Poly(ethylene terephthalate) (PET) | c(RGDfK) | Enhanced adhesion of human endothelial cells under shear stress conditions. | Improving the biocompatibility of vascular grafts. | mdpi.com |
By precisely controlling the biochemical signals presented by a material, researchers can create sophisticated in vitro models to study complex biological processes and develop novel strategies for tissue regeneration.
Functionalization of Nanoparticles for Targeted Research Delivery and Imaging Applications (mechanistic basis only)
Functionalizing nanoparticles with peptides that target integrins, including those that bind to the β1 subunit, is a key strategy for achieving targeted delivery in research and diagnostic imaging. mdpi.comnih.gov This approach leverages the fact that certain integrins are overexpressed on the surface of specific cell types, such as cancer cells or angiogenic endothelial cells. nih.gov
The mechanistic basis for this targeting relies on the specific molecular recognition between the peptide ligand on the nanoparticle and the integrin receptor on the cell surface. nih.gov This interaction facilitates the accumulation of nanoparticles at the desired site and can trigger their internalization by the target cells through receptor-mediated endocytosis. nih.gov
The process can be broken down into several key steps:
Homing and Binding: Once introduced into a biological system, the peptide-functionalized nanoparticles circulate until they encounter cells expressing the target integrin. The peptide acts as a "homing device," mediating the binding of the nanoparticle to the cell surface. nih.govmdpi.com
Integrin Clustering and Internalization: The multivalent presentation of peptides on the nanoparticle surface can promote the clustering of integrin receptors. nih.govmdpi.com This clustering often initiates signaling cascades and triggers the internalization of the nanoparticle-receptor complex, typically via endocytic pathways like clathrin-mediated or caveolin-mediated endocytosis. nih.gov
Payload Delivery/Imaging: Once internalized, the nanoparticle can release its cargo (e.g., a therapeutic agent for research purposes or a contrast agent for imaging) within the target cell. nih.gov
Several factors are critical for the successful targeting of these nanoparticles:
Target Receptor Expression: The target integrin must be sufficiently expressed on the surface of the cells of interest. nih.gov
Nanoparticle Properties: The size, charge, and surface chemistry of the nanoparticle influence its circulation time and biodistribution. For instance, coating nanoparticles with polyethylene (B3416737) glycol (PEG) can help them evade the immune system and prolong their time in circulation. nih.gov
Ligand Presentation: The density and orientation of the peptide on the nanoparticle surface can affect binding affinity and the efficiency of internalization. nih.gov
The table below summarizes the mechanistic principles of using peptide-functionalized nanoparticles for targeted research applications.
| Mechanistic Principle | Description | Implication for Research | Citation |
| Active Targeting | Peptides on the nanoparticle surface bind specifically to integrin receptors overexpressed on target cells. | Enables selective delivery of imaging agents or experimental therapeutics to specific cell populations, enhancing signal-to-noise ratio in imaging and reducing off-target effects in mechanistic studies. | mdpi.comnih.gov |
| Receptor-Mediated Endocytosis | The binding of the functionalized nanoparticle to integrins triggers cellular uptake mechanisms. | Allows for the intracellular delivery of molecules that cannot passively cross the cell membrane, facilitating studies on intracellular targets. | nih.govnih.gov |
| Multivalent Binding | The high density of peptides on the nanoparticle surface leads to multiple simultaneous interactions with integrin receptors, increasing the overall binding strength (avidity). | Enhances the retention of nanoparticles at the target site, improving the efficiency of imaging and delivery. | nih.gov |
This targeted approach provides a powerful platform for non-invasively imaging cellular processes in vivo and for delivering molecular probes to specific cell types to investigate their function in a controlled manner.
Emerging Concepts and Future Research Trajectories
Unraveling the Full Spectrum of Integrin Beta 1 (124-131) Interactions beyond Fibronectin
While the interaction with fibronectin is a hallmark of many β1 integrins, future research is focused on identifying and characterizing the full range of binding partners for the 124-131 region, extending beyond this canonical ligand. Integrin β1-containing heterodimers are known to bind to a wide array of ECM components and cell surface molecules, and the 124-131 peptide sequence likely contributes to the specificity and affinity of these interactions. biologists.comimrpress.com
Key research trajectories include:
Interactions with other ECM proteins: Beyond fibronectin, β1 integrins interact with laminin (B1169045), collagens, and tenascin. imrpress.comnih.govdiabetesjournals.orgnih.gov Investigating how the 124-131 region participates in binding to these ligands is crucial. For instance, studies on rheumatoid arthritis have shown that β1 integrin-mediated interactions with laminin in the synovial fluid are critical for regulating cytokine gene expression. nih.gov
Binding to cell-surface ligands: The β1 integrin subunit is involved in cell-cell adhesion through interactions with molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1). biologists.comimrpress.com Future studies will aim to pinpoint the specific contribution of the 124-131 peptide to these interactions, which are vital in processes like immune cell trafficking and embryonic development. biologists.comfrontiersin.org
Recognition of non-classical ligands: A growing body of evidence indicates that integrins can bind to a variety of non-ECM ligands, including growth factors, cytokines, and even pathogen-derived proteins. mdpi.comd-nb.info Research is needed to screen for novel interactors of the 124-131 region, which could reveal unexpected roles in cellular signaling and disease pathogenesis. For example, some growth factors like Nerve Growth Factor (NGF) can act as direct ligands for certain β1 integrins. d-nb.info
| Ligand Category | Specific Examples | Cellular Process | Potential Role of (124-131) Region |
|---|---|---|---|
| Extracellular Matrix (ECM) Proteins | Collagens, Laminins, Vitronectin, Tenascin | Tissue architecture, cell migration, wound healing | Contributes to ligand specificity and binding affinity |
| Cell-Surface Molecules | VCAM-1, ICAM-1, MAdCAM-1 | Immune response, inflammation, lymphocyte homing | Mediates cell-cell adhesion strength and dynamics |
| Soluble Proteins / Growth Factors | TGF-β, Nerve Growth Factor (NGF), Angiopoietins | Signal transduction, cell growth and differentiation, angiogenesis | Modulates growth factor receptor signaling |
Investigating Post-Translational Modifications and Their Impact on Peptide (124-131) Function
Post-translational modifications (PTMs) are critical for regulating protein function, and the Integrin Beta 1 subunit is known to undergo several such modifications, including glycosylation, phosphorylation, acetylation, and sulfation. abcam.comdovepress.com A key area of future research is to determine if and how PTMs within or near the 124-131 peptide region affect its structure and function.
Phosphorylation: Tyrosine and serine/threonine phosphorylation within the cytoplasmic tail of β1 integrin is a well-established mechanism for regulating integrin activation and signaling. nih.govnih.govmolbiolcell.org While the 124-131 region is in the extracellular domain, phosphorylation of nearby residues could indirectly influence its conformation. Research has shown that dephosphorylation of serine 790 in the cytoplasmic domain is required for the β1 subunit to localize to focal contacts. nih.gov Future work should investigate whether extracellular kinases can phosphorylate residues within the 124-131 sequence and how this might alter ligand binding.
Glycosylation: N-glycosylation is an abundant PTM on integrins that plays a crucial role in their folding, stability, and ligand-binding capabilities. dovepress.comencyclopedia.pub The N-glycan of β1-N343, for example, is linked to integrin α5β1 activation. dovepress.com Mapping the glycosylation sites on the β1 subunit and determining if any fall within the 124-131 region is a priority. Alterations in glycosylation patterns are frequently associated with disease states like cancer, making this a clinically relevant area of investigation. encyclopedia.pub
Sulfation: Studies have identified the α5β1 integrin as a facultative proteoglycan, meaning it can be modified by the addition of sulfated glycosaminoglycan chains. nih.gov This sulfation is a covalent modification that could potentially occur on or near the 124-131 peptide, thereby influencing its electrostatic properties and interactions with binding partners. nih.gov
Exploration of Allosteric Regulation and Conformational Coupling Involving the (124-131) Region
Integrin activation is a dynamic process involving large-scale conformational changes that are transmitted across the plasma membrane, a process known as allosteric regulation. unipv.itnih.gov Future research will focus on the specific role of the 124-131 region in these conformational shifts and how it contributes to the coupling between ligand binding and intracellular signaling.
The transition of integrins between low-affinity (bent-closed) and high-affinity (extended-open) states is central to their function. encyclopedia.pubnih.gov This process involves the movement of several domains, including the "swing-out" of the hybrid domain, which is connected to the βI-like domain where the 124-131 peptide is located. nih.govnih.gov
Key research questions include:
How does the 124-131 peptide contribute to the stability of the inactive versus the active conformation?
Does ligand binding to other sites on the integrin induce conformational changes within the 124-131 region?
Can molecules targeting the 124-131 region allosterically modulate the ligand-binding affinity of the integrin headpiece? nih.gov
Understanding these mechanisms could pave the way for developing allosteric modulators that can either activate or inhibit integrin function with high specificity.
High-Throughput Screening and Computational Modeling for Novel Peptide Ligands
The identification of novel molecules that specifically target the Integrin Beta 1 (124-131) region holds significant therapeutic potential. High-throughput screening (HTS) and computational modeling are powerful tools for accelerating this discovery process.
High-Throughput Screening (HTS): HTS platforms, such as protein microarrays, can be used to screen large libraries of peptides or small molecules for their ability to bind to the 124-131 region. nih.gov For example, a chip-based screening system using an integrin microarray has been successfully employed to identify novel peptide ligands from combinatorial libraries. nih.gov This approach allows for the rapid identification of lead compounds that can then be further optimized.
Computational Modeling: Molecular docking and molecular dynamics simulations can provide atomic-level insights into the interactions between the 124-131 peptide and potential ligands. mdpi.comnih.govmdpi.com These computational methods can be used to:
Predict the binding poses and affinities of virtual compounds. nih.gov
Understand the structural basis of peptide-protein interactions.
Aid in the rational design of novel peptides or small molecules with enhanced specificity and efficacy. mdpi.comnih.gov
Challenges in modeling peptide interactions arise from their inherent flexibility and the potential for conformational changes in both the peptide and the receptor upon binding. nih.gov Despite these challenges, computational approaches are becoming indispensable in modern drug discovery. nih.govthno.org
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for binding activity using automated systems like protein microarrays. | Fast, allows for screening of vast chemical space. | High rate of false positives/negatives; requires significant infrastructure. |
| Computational Modeling (e.g., Docking) | Uses computer algorithms to predict how a ligand will bind to a protein receptor. | Cost-effective, provides structural insights, enables virtual screening. | Accuracy depends on scoring functions; handling of protein/ligand flexibility is complex. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to study conformational changes and binding dynamics. | Provides detailed information on dynamic processes and conformational coupling. | Computationally intensive; requires significant expertise. |
Elucidating Context-Dependent Roles of Integrin Beta 1 (124-131) in Diverse Cellular Microenvironments
The function of integrins is highly dependent on the specific cellular context, including the cell type, the composition of the surrounding ECM, and the presence of various signaling molecules. nih.gov A critical future research direction is to understand how the role of the Integrin Beta 1 (124-131) region changes in different physiological and pathological microenvironments.
Cancer Progression: In the tumor microenvironment, the ECM is often remodeled, and integrin expression is altered. nih.gov Investigating how the 124-131 region contributes to tumor cell migration, invasion, and metastasis in different cancer types is a key area of focus. nih.gov For example, β1 integrin is known to be involved in the adhesion of breast cancer cells to blood vessel walls during metastasis. nih.gov
Immune Response: Integrins are essential for leukocyte trafficking, activation, and the formation of the immunological synapse. frontiersin.org The function of the 124-131 peptide may vary between different immune cell subsets and in response to inflammatory cues.
Angiogenesis: The formation of new blood vessels is a complex process that relies on precise interactions between endothelial cells and the ECM. During angiogenesis, endothelial cells switch their β1 integrin expression from fibronectin receptors to laminin receptors, a process that coincides with changes in the ECM composition. ahajournals.org Understanding the role of the 124-131 region in this "integrin switch" could provide new targets for pro- or anti-angiogenic therapies.
Tissue Fibrosis: In fibrotic diseases, excessive ECM deposition leads to organ dysfunction. Integrins, particularly those that bind to collagen and TGF-β, play a central role in this process. diabetesjournals.orgmdpi.com Elucidating the involvement of the 124-131 region in activating pro-fibrotic signaling pathways could lead to novel anti-fibrotic strategies.
The signaling output from integrin engagement is not static but is tailored to the specific ligand and cellular environment, activating diverse downstream pathways such as those involving Focal Adhesion Kinase (FAK), Src, and the PI3K-Akt and RAS-MAPK cascades. nih.govmdpi.comnih.gov Future research must therefore employ sophisticated models that can recapitulate the complexity of these different microenvironments to fully understand the context-dependent functions of the Integrin Beta 1 (124-131) peptide.
Q & A
Q. What are the recommended storage conditions for Fibronectin Receptor Peptide (124-131), and how do they impact experimental reproducibility?
Fibronectin Receptor Peptide (124-131) should be stored at -20 ± 5 °C to maintain stability and prevent degradation. Deviations in storage temperature or freeze-thaw cycles can alter peptide solubility and bioactivity, leading to variability in cell adhesion assays. Researchers should aliquot peptides to minimize repeated thawing and validate storage conditions using mass spectrometry (MS) or HPLC to confirm integrity before critical experiments .
Q. How can batch-to-batch variability in synthetic peptides affect cell adhesion studies, and what quality control (QC) measures mitigate this?
Batch-to-batch inconsistencies in peptide content, impurities, or solubility (due to residual trifluoroacetic acid, TFA) may skew dose-response curves in cell adhesion assays. To mitigate this:
- Request peptide content analysis (via amino acid analysis or UV spectrophotometry) to standardize concentrations.
- Use HPLC purity profiles (>95%) and MS to verify sequence accuracy.
- For sensitive assays (e.g., apoptosis or autophagy studies), ensure TFA removal (<1%) to avoid cytotoxicity .
Q. What analytical techniques are critical for confirming the structural integrity of Fibronectin Receptor Peptide (124-131)?
- Reverse-phase HPLC : Compare retention time (RT) and peak shape to reference standards; deviations indicate impurities or truncations.
- Mass Spectrometry (MS) : Confirm molecular weight (expected: 1045.22 Da) and detect post-synthesis modifications.
- Circular Dichroism (CD) : Assess secondary structure in solution, particularly if studying conformational binding to integrin receptors .
Advanced Research Questions
Q. How can researchers design competitive binding assays to study Fibronectin Receptor Peptide (124-131) interactions with α5β1 integrin?
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd).
- Compete with native fibronectin or scrambled peptides to validate specificity.
- Include negative controls (e.g., RGD motif mutants) to rule out nonspecific interactions.
- Optimize buffer conditions (pH 7.4, physiological ionic strength) to mimic in vivo environments .
Q. What methodological considerations resolve contradictions in dose-dependent effects observed across studies?
Conflicting dose-response data may arise from:
- Peptide aggregation : Test solubility via dynamic light scattering (DLS) at varying concentrations.
- Cell line heterogeneity : Use primary cells or validate integrin expression (e.g., flow cytometry for α5β1).
- Assay sensitivity : Compare results across orthogonal methods (e.g., fluorescence microscopy vs. quartz crystal microbalance).
- Statistical rigor: Apply ANOVA with post-hoc tests to assess significance thresholds .
Q. How can computational modeling enhance the design of Fibronectin Receptor Peptide (124-131) derivatives for targeted therapies?
- Employ molecular dynamics (MD) simulations to predict binding conformations with integrin receptors.
- Use machine learning platforms (e.g., PEPTIDE REACToR) to analyze sequence-activity relationships across datasets.
- Validate in silico predictions with in vitro SPR and in vivo xenograft models for metastasis inhibition .
Q. What strategies address environmental sustainability challenges in peptide synthesis for large-scale studies?
- Replace traditional resins with green solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.
- Adopt microwave-assisted solid-phase synthesis to minimize waste and energy use.
- Collaborate with industrial partners to implement life cycle assessments (LCAs) for synthesis workflows .
Data Interpretation and Reproducibility
Q. How should researchers interpret HPLC chromatograms with multiple peaks for Fibronectin Receptor Peptide (124-131)?
- Minor peaks : Likely represent synthesis byproducts (e.g., deletion sequences). Use preparative HPLC to isolate the target peptide.
- Broad peaks : Indicate aggregation; optimize solvent conditions (e.g., add 0.1% TFA in acetonitrile/water gradients).
- Cross-reference with literature RT values and MS/MS fragmentation patterns to confirm identity .
Q. What steps ensure reproducibility in autophagic flux assays involving this peptide?
- Standardize cell culture conditions (e.g., serum starvation duration, lysosomal inhibitor concentrations).
- Use Western blotting (LC3-II/I ratio) and confocal microscopy (GFP-LC3 puncta) as complementary readouts.
- Pre-treat peptides with endotoxin removal resins to exclude confounding immune responses .
Ethical and Reporting Standards
Q. How can researchers transparently report limitations in studies using Fibronectin Receptor Peptide (124-131)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
